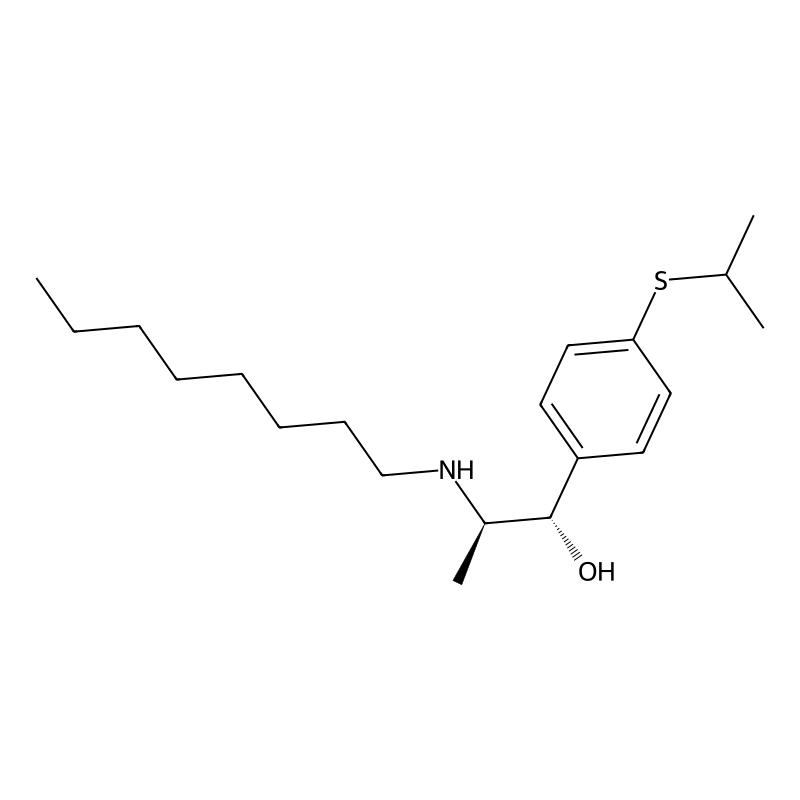

Suloctidil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Suloctidil as a Potential Antifungal Agent

Recent research has investigated the repurposing of suloctidil as an antifungal agent. The following table summarizes the key findings from a 2017 study published in Oncotarget that evaluated its effects against Candida albicans [1].

| Aspect | Findings for *C. albicans* |

|---|---|

| Minimum Inhibitory Concentration (MIC₈₀) | 4 μg/mL [1] |

| Biofilm Inhibiting Concentration (BIC₈₀) | 16 μg/mL [1] |

| Biofilm Eradicating Concentration (BEC₈₀) | 64 μg/mL [1] |

| Key Antifungal Mechanism | Inhibition of yeast-to-hyphal form switching; down-regulation of hypha-specific genes (e.g., HWP1, ALS3, ECE1) [1] |

| Kinetic Profile (Time-kill curve) | Exhibited rapid, concentration-dependent activity against both forming and preformed biofilms [1] |

| *In Vivo* Efficacy (Mouse Model) | 256 μg/mL significantly reduced fungal counts in a model of vaginal candidiasis [1] |

Experimental Protocol for Antifungal Assessment

The study employed standard microbiological and molecular techniques to evaluate this compound's efficacy. The workflow below outlines the key experimental steps described in the research.

Experimental workflow for assessing this compound's antifungal activity [1].

The methodology can be broken down as follows:

- Biofilm Assays: Metabolic activity assays (like the XTT assay) were used to determine the BIC₈₀ (effect on forming biofilms) and BEC₈₀ (effect on preformed, mature biofilms) [1].

- Kinetic Analysis: Time-kill curves were generated by exposing the fungal cells to this compound at various concentrations and measuring viable cell counts over a defined period (e.g., 0-24 hours) to understand the rate of killing [1].

- Mechanistic Studies: Scanning Electron Microscopy (SEM) visualized the structural damage to biofilms. The suppression of the virulent yeast-to-hyphal transition was quantified under induction conditions, and the expression levels of genes critical for hyphal formation were analyzed using quantitative reverse transcription polymerase chain reaction (qRT-PCR) [1].

Insights and Paths for Further Research

The discovery of this compound's potent antifungal activity is a prime example of drug repurposing, a strategy that can accelerate development by leveraging existing knowledge of a compound's safety and pharmacokinetics [2]. However, the specific PK data you seek was not within the scope of this antifungal study.

To address your core query, here are suggested paths forward:

- Explore Historical Sources: The most relevant pharmacokinetic data may be found in older, primary literature. I recommend searching for the review article cited in these search results: "this compound: relationship between pharmacokinetics and antithrombotic effect" (Thromb Res Suppl. 1983) [3].

- Utilize Specialized Databases: Access to databases like

PubMedorEmbasewill be crucial. You can also search for clinical trial reports or old regulatory documents from the era when this compound was investigated as a vascular drug.

References

Suloctidil Profile & Core Data

The table below summarizes the key identifiers and the limited available data for Suloctidil from historical and recent research contexts.

| Property | Description |

|---|---|

| ATC Code | C04AX19 (Other peripheral vasodilators) [1] [2] |

| Systematic Name | (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol [3] |

| Chemical Formula | C₂₀H₃₅NOS [4] [3] |

| CAS Registry Number | 54767-75-8 [4] [3] |

| Originator | Continental Pharma (acquired by Monsanto in 1984) [4] |

| Historical Status | Approved in Europe in the early 1970s; withdrawn worldwide in 1985 due to liver toxicity [4] [5] |

| Original Pharmacological Class | Peripheral vasodilator; also described as a vascular antispasmodic and antithrombotic drug [1] [6] [7] |

Quantitative Data from Antifungal Research

A 2017 study explored this compound's efficacy against Candida albicans biofilms. The quantitative results are summarized in the table below [6].

| Parameter | Value (for C. albicans strains YEM30 & LC3) |

|---|---|

| Minimum Inhibitory Concentration (MIC₈₀) | 4 μg/mL [6] |

| Biofilm Inhibiting Concentration (BIC₈₀) | 16 μg/mL [6] |

| Biofilm Eradicating Concentration (BEC₈₀) | 64 μg/mL [6] |

Experimental Protocol: Antifungal Activity Assessment

The following methodology details how the antifungal activity of this compound was evaluated in the 2017 study [6].

- Biofilm Formation & Treatment: C. albicans biofilms were formed in vitro. To test inhibition, this compound was added during the biofilm formation process. To test eradication, the drug was added to pre-formed, mature biofilms [6].

- Metabolic Activity Assay (XTT Assay): The effects on biofilm were quantified using an XTT assay. This measures the metabolic activity of the cells within the biofilm, which serves as a proxy for viable cell mass. The BIC₈₀ and BEC₈₀ were determined based on an 80% reduction in this activity compared to an untreated control [6].

- Time-Kill Kinetics Assay: This assay was performed to understand the dynamics of the drug's effect. Biofilms (both forming and pre-formed) were exposed to this compound at various concentrations, and cell viability was measured at different time points to generate time-kill curves [6].

- Gene Expression Analysis (qRT-PCR): To investigate the mechanism of hyphal suppression, the expression levels of hypha-specific genes (HWP1, ALS3, ECE1) were measured using quantitative real-time PCR after treatment with this compound [6].

- In Vivo Efficacy Model: The therapeutic efficacy was further investigated in a murine model of vaginal candidiasis. Fungal load and histopathological changes in vaginal tissue were compared between this compound-treated and control (PBS-treated) mice over 15 days post-infection [6].

Proposed Mechanisms of Action

The available literature suggests multiple mechanisms for this compound, though a complete and definitive pathway from its original use is not available.

- Stimulation of Prostacyclin (PGI₂): One study proposed that this compound's antithrombotic effect may be linked to its ability to stimulate the production of prostacyclin, a potent platelet inhibitor and vasodilator, from vascular endothelial cells. This was shown to be mediated by an increased mobilization of free arachidonic acid, the precursor for prostacyclin synthesis [7].

- Inhibition of Hyphal Morphogenesis: The antifungal research identified that this compound effectively inhibits the yeast-to-hyphal transition, a critical virulence factor of C. albicans. This was correlated with the significant down-regulation of key hypha-specific genes (HWP1, ALS3, ECE1), disrupting the organism's ability to form invasive structures and robust biofilms [6].

The following diagram illustrates the proposed mechanisms based on the gathered research.

Key Considerations for Research

- Primary Limitation: Hepatotoxicity: The central reason for this compound's withdrawal was drug-induced liver injury, ranging from elevated liver enzymes to hepatic cirrhosis. Any consideration for repurposing must address this significant toxicity [4] [5].

- Data Gaps: Critical data for drug development—including its detailed mechanism of action as a vasodilator, absorption, distribution, metabolism, excretion (ADME), and full toxicological profile—are not available in the searched literature [3].

References

- 1. ATCDDD - ATC /DDD Index [atcddd.fhi.no]

- 2. : ATC - RxReasoner C 04 AX 19 this compound [rxreasoner.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound-induced hepatotoxicity [sciencedirect.com]

- 6. In vitro and in vivo effects of this compound on growth and biofilm ... [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of prostacyclin production in blood vessels by ... [pubmed.ncbi.nlm.nih.gov]

suloctidil biofilm inhibiting concentration BIC80

Quantitative Efficacy Profile of Suloctidil

The antifungal activity of this compound against C. albicans has been characterized by the following key concentrations [1]:

| Parameter | Description | Value (μg/mL) |

|---|---|---|

| MIC₈₀ | Minimum Inhibitory Concentration for planktonic (free-floating) cells | 4 μg/mL [1] |

| BIC₈₀ | Biofilm Inhibiting Concentration (prevents new biofilm formation) | 16 μg/mL [1] |

| BEC₈₀ | Biofilm Eradicating Concentration (disrupts pre-formed biofilm) | 64 μg/mL [1] |

This compound also demonstrates synergistic effects when combined with existing antifungals. Research on the emerging pathogen Candida auris shows a strong synergistic interaction between this compound and voriconazole, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.11 to 0.5 [2].

Detailed Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC₈₀)

This protocol follows the broth microdilution method and is used to determine the effect on planktonic cells [1] [2].

- Preparation of Inoculum: Harvest C. albicans cells (e.g., strains YEM30 or LC3) from a 24-hour culture plate. Adjust the cell suspension in distilled water to a density of 1–5 × 10⁵ cells/mL [2].

- Drug Dilution: Prepare a two-fold serial dilution of this compound in RPMI-1640 medium buffered with MOPS (pH 7.0) in a 96-well plate [2].

- Inoculation and Incubation: Add 100 μL of the cell inoculum to each well. Include a growth control (no drug) and a sterility control (medium only). Seal the plate and incubate at 35°C for 24 hours without shaking [1] [2].

- Result Reading: The MIC₈₀ is defined as the lowest concentration of this compound that results in an 80% reduction of cell growth compared to the growth control well. This can be assessed visually or by measuring optical density at 530 nm [1] [2].

Protocol 2: Biofilm Inhibiting Concentration (BIC₈₀) Assay

This assay evaluates the drug's ability to prevent biofilm formation and can be adapted from the XTT reduction method described in other antifungal studies [1] [3].

- Biofilm Formation: In a 96-well plate, incubate the standardized C. albicans inoculum (2 × 10⁶ CFU/mL) in RPMI-1640 medium with varying concentrations of this compound. Incubate at 37°C for 24 hours to allow biofilm formation in the presence of the drug [1] [3].

- Biofilm Metabolic Activity Measurement:

- Carefully aspirate the supernatant and wash the formed biofilms gently with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

- Add 200 μL of XTT-menadione solution to each well. Incubate the plate at 37°C in the dark for 2 hours [3].

- Result Reading: Measure the optical density (OD) of the solution at 490 nm. The BIC₈₀ is the lowest drug concentration that causes an 80% reduction in the metabolic activity of the biofilm compared to the untreated control [1]. Biofilm inhibition rate can be calculated as:

(1 - OD₄₉₀(drug group) / OD₄₉₀(control)) × 100%[3].

Protocol 3: Biofilm Eradicating Concentration (BEC₈₀) Assay

This protocol tests this compound's activity against mature biofilms [1].

- Mature Biofilm Development: In a 96-well plate, incubate the C. albicans inoculum to form a biofilm for 24 hours at 37°C without any drug pressure.

- Drug Application: After biofilm formation, carefully remove the spent medium and add fresh medium containing serial dilutions of this compound. Incubate the plate for another 24 hours at 37°C [1].

- Viability Assessment: The metabolic activity of the remaining viable biofilm is measured using the XTT assay, as described in Protocol 2. The BEC₈₀ is defined as the lowest concentration that eradicates 80% of the pre-formed biofilm's metabolic activity [1].

Mechanism of Action and Workflow

This compound combats C. albicans through multiple mechanisms. It directly damages cellular integrity and potently inhibits the yeast-to-hyphal transition, a key virulence factor. This is achieved by downregulating critical hypha-specific genes such as HWP1, ALS3, and ECE1 [1]. The following diagram illustrates the experimental workflow for evaluating this compound:

The antifungal mechanism of this compound, particularly its effect on virulence, can be summarized as follows:

Key Application Notes

- Strain Specificity: While effective against common C. albicans strains, researchers should verify activity against their specific clinical or laboratory isolates, as efficacy can vary [1].

- Synergy Screening: Consider testing this compound in combination with azoles (e.g., voriconazole) or echinocandins against resistant strains like C. auris to leverage synergistic effects and lower required doses [2].

- In Vivo Validation: The efficacy of a topical 256 μg/mL this compound formulation has been demonstrated in a murine model of vaginal candidiasis, significantly reducing fungal load and inflammatory pathology [1].

References

Suloctidil as a Promising Antifungal Agent: Application Notes & Protocols

Introduction & Executive Summary

Candida albicans is a frequent human fungal pathogen whose pathogenicity is heavily linked to its ability to form biofilms. These biofilms are inherently resistant to most conventional antifungal agents, leading to significant treatment challenges in clinical settings [1] [2]. Drug repurposing—identifying new uses for existing, approved drugs—has emerged as a valuable strategy to rapidly develop new therapeutic options, as the safety and pharmacokinetic profiles of these compounds are already established [3].

Suloctidil, a vascular antispasmodic and antithrombotic drug, has demonstrated potent in vitro and in vivo efficacy against C. albicans biofilms [1] [4]. The following application notes summarize key quantitative data and provide detailed protocols for evaluating this compound's antifungal activity, making it a strong candidate for further development as an antifungal therapy.

Quantitative Efficacy Data

The activity of this compound against C. albicans can be quantified at different stages, from planktonic cell growth to pre-formed mature biofilms. The data below, derived from two C. albicans strains (YEM30 and LC3), clearly delineates its potency [1] [2].

Table 1: Key Efficacy Parameters of this compound against C. albicans

| Parameter | Abbreviation | Definition | Value (μg/mL) |

|---|---|---|---|

| Minimum Inhibitory Concentration | MIC₈₀ | The lowest concentration that inhibits 80% of planktonic cell growth. | 4 μg/mL [1] [2] |

| Biofilm Inhibiting Concentration | BIC₈₀ | The lowest concentration that inhibits 80% of biofilm formation. | 16 μg/mL [1] [2] |

| Biofilm Eradicating Concentration | BEC₈₀ | The lowest concentration that eradicates 80% of a pre-formed biofilm. | 64 μg/mL [1] [2] |

Table 2: In Vivo Efficacy in a Murine Model of Vaginal Candidiasis

| Parameter | Model | Dosage | Key Findings |

|---|---|---|---|

| Fungal Load Reduction | Murine vaginal candidiasis | 256 μg/mL | Significant reduction in fungal counts on days 5, 9, and 15 post-infection (p<0.01) [2]. |

| Histopathological Changes | Murine vaginal candidiasis | 256 μg/mL | Markedly reduced inflammatory cell infiltration in vaginal tissue compared to the control group [2]. |

Detailed Experimental Protocols

3.1. Protocol: Determining Minimum Inhibitory Concentration (MIC₈₀)

This protocol is adapted from the standardized broth microdilution method [5].

- Principle: To determine the lowest concentration of this compound that inhibits the growth of free-floating (planktonic) C. albicans cells.

- Materials:

- This compound stock solution (40 mg/mL in DMSO) [5].

- C. albicans inoculum (e.g., strains YEM30, LC3, or SC5314).

- RPMI-1640 medium.

- 96-well flat-bottom microtiter plates.

- Microtiter plate reader.

- Procedure:

- Prepare two-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 μL per well and a concentration range of 4-32 μg/mL [5].

- Prepare a C. albicans cell suspension at 5x10⁶ CFU/mL. Perform a 1:50 dilution followed by a 1:20 dilution in RPMI-1640 to obtain an inoculum of 2.5x10³ CFU/mL [5].

- Add 100 μL of the inoculum to each well containing the drug dilutions.

- Include controls: a negative control (RPMI medium only) and a positive control (cells in RPMI with 5% DMSO, no this compound) [5].

- Incubate the plate for 48 hours at 37°C with constant agitation at 75 rpm [5].

- Measure growth as turbidity at an optical density of 492 nm (OD₄₉₂).

- Calculation: The MIC₈₀ is defined as the lowest concentration of this compound that results in 80% reduction in growth compared to the positive control [1].

3.2. Protocol: Determining Biofilm Eradicating Concentration (BEC₈₀)

This protocol assesses the ability of this compound to disrupt mature, pre-formed biofilms [1] [2].

- Principle: To quantify the lowest concentration of this compound required to eradicate a mature biofilm.

- Materials:

- This compound stock solution.

- C. albicans inoculum.

- RPMI-1640 medium.

- 96-well flat-bottom microtiter plates.

- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

- Microtiter plate reader.

- Procedure:

- Biofilm Formation: Seed the microtiter plate with 100 μL of C. albicans suspension (1x10⁶ cells/mL in RPMI-1640) and incubate for 24 hours at 37°C to allow for mature biofilm formation [2].

- Washing: Gently wash the plates with PBS to remove non-adherent planktonic cells.

- Drug Application: Add two-fold serial dilutions of this compound in RPMI-1640 to the pre-formed biofilms. The concentration range should extend to at least 256 μg/mL to cover the BEC₈₀ [1] [2].

- Incubation: Incubate the plate for a further 24 hours at 37°C.

- Viability Assessment (XTT assay):

- Wash the biofilms again with PBS.

- Add XTT reagent, which is metabolized by viable cells to a colored formazan product.

- Incubate in the dark for a few hours and measure the absorbance at 492 nm [2].

- Calculation: The BEC₈₀ is defined as the lowest concentration of this compound that reduces the metabolic activity of the pre-formed biofilm by 80% compared to the untreated control [1].

The following workflow diagram illustrates the key stages of the BEC₈₀ protocol:

Mechanism of Action

This compound exerts its anti-biofilm effects through a multi-faceted mechanism that directly targets key virulence factors of C. albicans.

- Inhibition of Morphological Switching: A critical virulence factor of C. albicans is its ability to switch from yeast to hyphal (filamentous) form, which is essential for biofilm development and invasion. This compound potently inhibits this yeast-to-hyphal transition. When added at the beginning of culture (16 μg/mL), it completely suppresses hyphal formation [2].

- Downregulation of Hypha-Specific Genes: The inhibitory effect on morphological switching is mechanistically supported by the downregulation of key hypha-specific genes. Quantitative analysis shows that this compound treatment significantly reduces the expression of HWP1 (2.8-fold), ALS3 (2.3-fold), and ECE1 (4.9-fold) [1] [2]. These genes are critical for hyphal wall protein formation, adhesion, and cell elongation.

- Direct Cellular Damage: Scanning Electron Microscopy (SEM) imaging reveals that this compound causes clear morphological damage to biofilm cells. After 1 hour of exposure to 64 μg/mL (BEC₈₀), cells appear slightly shrunken. After 24 hours, the cellular damage is extensive, with cells completely shriveled and budding cells detached from the hyphae [2].

The diagram below summarizes this multi-targeted mechanism of action:

Application in Drug Repurposing & Conclusion

The data presented positions this compound as a promising repurposing candidate for the treatment of recalcitrant C. albicans biofilm infections. Its pre-existing safety data as an antithrombotic agent could potentially accelerate its translational path into clinical trials for fungal diseases [3]. The synergistic potential of this compound with conventional antifungals like caspofungin, as demonstrated with other repurposed drugs, represents a compelling area for immediate further investigation [6].

References

- 1. In vitro and in vivo effects of this compound on growth and biofilm formation... [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects of this compound on growth and biofilm ... [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Drug Repurposing [mdpi.com]

- 4. In vitro and in vivo effects of this compound on growth and biofilm ... [oncotarget.com]

- 5. This compound susceptibility testing [bio-protocol.org]

- 6. Screening the Tocriscreen™ bioactive compound library in ... [pmc.ncbi.nlm.nih.gov]

Suloctidil Profile and Reported Bioactivity

Suloctidil is a sulfur-containing aminoalcohol with known vasodilatory and antithrombotic effects, and recent studies have highlighted its potential as an antifungal agent [1]. The tables below summarize its key chemical properties and its documented efficacy in biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Detail |

|---|---|

| Chemical Formula | C₂₀H₃₅NOS [1] |

| Molecular Weight | 337.56 g/mol [1] |

| CAS Number | 54767-75-8 [1] |

| Solubility in DMSO | 67 mg/mL (198.48 mM) [1] |

| Description | A sulfur-containing aminoalcohol, peripheral vasodilator, and potential antifungal agent [1]. |

Table 2: Reported Antimicrobial Efficacy of this compound

| Organism | Assay Type | Key Metrics | Citation |

|---|---|---|---|

| Bacillus cereus | Liquid Media (Minimum Inhibitory Concentration - MIC) | MIC: 20.30 µM [2] | |

| Candida albicans | Planktonic Cells (MIC₈₀) | MIC₈₀: 4 µg/mL [3] | |

| Candida albicans | Biofilm Formation (BIC₈₀) | BIC₈₀: 16 µg/mL [3] | |

| Candida albicans | Pre-formed Biofilm (BEC₈₀) | BEC₈₀: 64 µg/mL [3] |

Dissolution Enhancement Strategies for Poorly Soluble Drugs

Although direct methods for this compound are not published, the following well-established techniques for hydrophobic drugs provide a starting framework for research.

Table 3: General Methods for Enhancing Drug Dissolution

| Method | Description | Key Components / Techniques |

|---|

| Particle Size Reduction | Increasing the surface area of the drug to enhance contact with the dissolution medium. | • Nanoparticle Formulations: Creating drug nanoparticles [4]. • Micronization: Reducing particle size to the micron range. | | Solid Dispersion | Dispersing the drug in a hydrophilic inert carrier matrix at a solid-state level. | • Carriers: Polyethylene glycol (PEG), Gelatin, Polymers [5] [4]. • Methods: Freeze-drying, Melting, Solvent evaporation [5]. | | Complexation | Using molecules to form inclusion complexes with the drug, masking its properties and improving solubility. | • Cyclodextrins (CyDs): Effective for bitter taste masking and potentially enhancing dissolution [6]. | | Lipid-Based Systems | Incorporating the drug into lipid or surfactant-based systems to facilitate solubilization. | • Microemulsions / Self-Emulsifying Systems: Mixtures of oils, surfactants, and co-solvents [4]. • Multiparticulate Formats: Disperse the drug in a multiparticulate system to avoid dose-dumping [4]. |

The following diagram outlines a general workflow for investigating these different strategies.

Proposed Experimental Protocol for Solid Dispersion

This protocol adapts the freeze-drying method mentioned in fast-dissolving dosage form patents for creating a solid dispersion of this compound [5].

Objective: To enhance the dissolution rate of this compound by forming a solid dispersion with a hydrophilic polymer via freeze-drying.

Materials:

- Active Pharmaceutical Ingredient (API): this compound.

- Carrier: Polyethylene Glycol (PEG) 6000 or Gelatin.

- Solvent: Suitable organic solvent (e.g., a mixture of water and tert-butanol), based on solubility profiles [5].

- Equipment: Analytical balance, magnetic stirrer, freeze-dryer, dissolution tester, HPLC.

Method:

- Preparation of Homogeneous Mixture:

- Dissolve this compound and the carrier (e.g., PEG 6000) in a 1:5 to 1:10 (w/w) drug-to-carrier ratio in the solvent.

- Stir the mixture continuously using a magnetic stirrer for 1-2 hours to ensure a clear, homogeneous solution is obtained [5].

- Freeze-Drying (Lyophilization):

- Pour the homogeneous solution into a freeze-drying flask.

- Flash-freeze the solution, then place it in the freeze-dryer.

- Lyophilize for approximately 24 hours or until a dry, porous solid cake is obtained [5].

- Post-Processing:

- Gently grind the lyophilized cake using a mortar and pestle.

- Pass the powder through a sieve to obtain a uniform particle size (e.g., 150-250 µm).

- In-Vitro Evaluation:

- Weigh an amount of the solid dispersion powder equivalent to 10 mg of this compound.

- Perform dissolution testing using a USP Apparatus II (paddle) at 50-75 rpm in 500-900 mL of dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C [5] [7].

- Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

- Analyze the samples using a validated HPLC method to determine the concentration of dissolved this compound [5].

- Compare the dissolution profile against pure this compound API.

Important Considerations & Future Directions

- Solubility Parameters: The choice of solvent and carrier is critical. Preliminary solubility studies of this compound in various solvents and with different polymers are necessary.

- Solid-State Characterization: The formed solid dispersion should be characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, which is crucial for enhanced dissolution.

- Stability Studies: The physical and chemical stability of the formulation should be assessed under accelerated stability conditions (e.g., 40°C/75% RH) to ensure its viability.

- Lack of Specific Data: The information provided here is an extrapolation. Dedicated experimental work is required to optimize these methods specifically for this compound.

Given the research focus on this compound's repurposing as an antimicrobial agent, optimizing its dissolution is a logical and necessary step in its development pathway. The strategies outlined here provide a foundation for such investigations.

References

- 1. This compound | Fungal inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Repurposing Clinically Approved Drugs for the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo effects of this compound on growth and biofilm ... [oncotarget.com]

- 4. Solubility enhancement for hydrophobic drugs [patents.google.com]

- 5. WO2011053251A1 - Fast dissolving solid dosage form [patents.google.com]

- 6. Improvement of the bitter taste of drugs by... : Therapeutic Delivery [ovid.com]

- 7. US11541002B2 - Oral film compositions and dosage forms ... [patents.google.com]

Application Notes: Suloctidil as an Antifungal Agent

Suloctidil is a vascular antispasmodic and antithrombotic drug that has been identified through drug repurposing screens to possess significant antifungal activity [1] [2]. Its efficacy is particularly notable against biofilms of Candida albicans and the emerging multidrug-resistant pathogen Candida auris [1] [3] [2].

- Mechanism of Action: The antifungal effect of this compound is linked to the inhibition of a key virulence factor: the yeast-to-hyphal transition. Treatment with this compound leads to the downregulation of hypha-specific genes, including HWP1, ALS3, and ECE1 [1] [3]. Furthermore, scanning electron microscopy (SEM) reveals that this compound causes significant cellular damage, resulting in completely shriveled cells and the detachment of budding cells from hyphae [3].

- Synergistic Potential: Research on C. auris suggests promising synergistic interactions between this compound and existing antifungals. Specifically, this compound has been shown to act synergistically with voriconazole, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.11 to 0.5 [2].

Quantitative Activity of this compound Against C. albicans

The table below summarizes the key concentration parameters for this compound's activity against C. albicans planktonic cells and biofilms.

| Parameter | Definition | Concentration (μg/mL) |

|---|---|---|

| MIC₈₀ | Minimum concentration that inhibits 80% of planktonic cell growth. | 4 μg/mL [1] [3] |

| BIC₈₀ | Biofilm Inhibiting Concentration that inhibits 80% of biofilm metabolic activity. | 16 μg/mL [1] [3] |

| BEC₈₀ | Biofilm Eradicating Concentration that eradicates 80% of a pre-formed biofilm. | 64 μg/mL [1] [3] |

Detailed Time-Kill Curve Protocol

The following protocol is reconstructed from methodologies described in the search results for assessing the kinetics of this compound's activity against C. albicans biofilms [1] [3].

Objective

To determine the rate and extent of killing of C. albicans biofilms by this compound over time, for both biofilm formation and pre-formed (mature) biofilms.

Materials

- Test Organism: Candida albicans strains (e.g., YEM30, LC3) [1] [3].

- Antifungal Agent: this compound. Prepare stock solutions and serial dilutions in an appropriate solvent like Dimethyl Sulfoxide (DMSO) [2].

- Media: RPMI 1640 medium buffered with MOPS, suitable for antifungal susceptibility testing [2].

- Equipment: 96-well microtiter plates, spectrophotometer (for reading optical density at 530 nm), incubator at 35°C [1] [3] [2].

Experimental Workflow

The time-kill experiment involves two parallel tracks to evaluate activity against biofilm formation and pre-formed biofilms. The workflow is summarized in the diagram below.

Procedure

Part A: Activity Against Biofilm Formation

- Prepare an inoculum of C. albicans in RPMI medium to a density of 1-5 x 10⁵ cells/mL [2].

- Dispense the inoculum into wells of a microtiter plate.

- Immediately add this compound to achieve final concentrations encompassing the BIC₈₀ and multiples thereof (e.g., 4, 8, 16, and 32 μg/mL). Include a growth control (no drug) [1] [3].

- Incubate the plate at 35°C.

- At predetermined time points (e.g., 0, 2, 3, 6, 12, and 24 hours), remove samples from each well.

- Perform viable cell counts by serially diluting the samples and plating on agar. Alternatively, metabolic activity assays can be used to estimate viability [1] [3].

Part B: Activity Against Pre-formed Biofilm

- Allow C. albicans to form a mature biofilm over 24-48 hours in microtiter plates.

- Carefully remove the medium and add fresh medium containing this compound at concentrations targeting the BEC₈₀ (e.g., 32, 64, 128, and 256 μg/mL). Include a biofilm control (no drug) [1] [3].

- Incubate the plate at 35°C.

- Due to the rapid activity against mature biofilms, sample at early time points (0, 0.5, 1, and 3 hours) [1] [3].

- Process the samples for viable cell count as described in Part A.

Data Analysis

- Plot the mean log₁₀ CFU/mL versus time for each concentration of this compound and the control.

- The fungicidal endpoint is defined as a ≥3-log₁₀ (99.9%) reduction in viable cell count compared to the starting inoculum [4].

Time-Kill Curve Results and Interpretation

The data from the referenced studies reveal the potent and rapid activity of this compound, which can be summarized as follows.

| Biofilm Stage | This compound Concentration | Key Finding |

|---|---|---|

| Formation | 16 μg/mL (BIC₈₀) & 32 μg/mL | Achieved fungicidal endpoint within 3 hours of exposure [1] [3]. |

| Formation | 4 μg/mL & 8 μg/mL (sub-BIC) | Inhibitory activity weakened after 6-12 hours of exposure [1] [3]. |

| Pre-formed | 64, 128, & 256 μg/mL | Rapidly exerted activity, reaching the fungicidal endpoint in less than 0.5 hours [1] [3]. |

Mechanism of Action Pathway

The antifungal effect of this compound involves the suppression of critical virulence pathways in C. albicans, as illustrated below.

Critical Considerations for Protocol Design

- Strain Variability: Be aware that the killing kinetics can vary between strains. For example, the inhibitory activity of sub-BEC concentrations weakened after 0.5 hours in YEM30 but took 3 hours in LC3 [1] [3]. It is crucial to test a panel of strains.

- In Vivo Correlation: The in vitro activity translates to in vivo efficacy. In a murine model of vaginal candidiasis, 256 μg/mL of this compound significantly reduced fungal loads and inflammatory pathology [3].

- Solubility and Handling: this compound stock solutions are typically prepared in DMSO [2]. Ensure that the final concentration of DMSO in the assay does not affect microbial growth (commonly ≤1%).

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

- 1. In vitro and in vivo effects of this compound on growth and biofilm ... [oncotarget.com]

- 2. Identification of Off-Patent Compounds That Present ... [frontiersin.org]

- 3. In vitro and in vivo effects of this compound on growth and biofilm ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of sulopenem antimicrobial activity using ... [pubmed.ncbi.nlm.nih.gov]

Suloctidil as an Inhibitor of Candida albicans Hyphal Growth: Application Notes and Protocols

Introduction

The dimorphic fungus Candida albicans is a major human opportunistic pathogen. Its ability to switch from yeast to hyphal form is a critical virulence factor, enabling tissue invasion, biofilm formation, and resistance to antifungal agents [1]. Suloctidil, a molecule previously used as a peripheral vasodilator and antithrombotic agent, has been identified as a promising repurposed antifungal compound. Its efficacy is not solely based on fungicidal activity but significantly on its ability to inhibit hyphal morphogenesis, a key process in C. albicans pathogenesis [1] [2]. These application notes consolidate the experimental data and detailed protocols for assessing the anti-hyphal activity of this compound, providing a resource for researchers in antifungal drug development.

Key Findings on Hyphal Inhibition

Quantitative Activity of this compound

Research has established key concentration thresholds for this compound's activity against C. albicans [1].

Table 1: Key inhibitory concentrations of this compound against C. albicans

| Parameter | Abbreviation | Concentration (μg/mL) | Definition |

|---|---|---|---|

| Minimum Inhibitory Concentration (80%) | MIC~80~ | 4 | The lowest concentration that inhibits 80% of planktonic cell growth |

| Biofilm Inhibiting Concentration (80%) | BIC~80~ | 16 | The lowest concentration that inhibits 80% of biofilm metabolic activity |

| Biofilm Eradicating Concentration (80%) | BEC~80~ | 64 | The lowest concentration that eradicates 80% of a pre-formed biofilm |

Effect on Hyphal Growth and Gene Expression

This compound exerts a profound effect on the hyphal form of C. albicans:

- Morphological Disruption: Scanning Electron Microscopy (SEM) revealed that treatment with this compound (64 μg/mL) causes C. albicans cells to appear shriveled, with budding cells detaching from the hyphae [1].

- Inhibition of Hyphal Switching: Hyphal growth tests demonstrated that this compound (16 μg/mL) can completely suppress yeast-to-hyphal switching when added at the beginning of culture or up to 2 hours after culture initiation. However, this inhibitory effect is lost if the drug is added after hyphal growth is established (e.g., after 4 hours of culture) [1].

- Down-regulation of Hypha-Specific Genes: Quantitative RT-PCR analysis showed that this compound treatment significantly down-regulates the expression of key hypha-specific genes. The results from one study are summarized below [1]:

Table 2: Down-regulation of hypha-specific genes in C. albicans after this compound treatment

| Gene Symbol | Gene Name | Fold Down-regulation |

|---|---|---|

| HWP1 | Hyphal Wall Protein 1 | 2.8-fold |

| ALS3 | Agglutinin Like Sequence 3 | 2.3-fold |

| ECE1 | Extent of Cell Elongation 1 | 4.9-fold |

Detailed Experimental Protocols

Hyphal Growth Inhibition Assay (Macroscopic)

This protocol assesses the ability of this compound to prevent hyphal formation on solid surface-inducing media [1].

- Principle: C. albicans is cultured on a solid medium that induces hyphal growth (e.g., Spider Medium) in the presence of this compound. The formation of hyphal colonies, which appear as rough, opaque spreads, is compared to the smooth, round colonies of the yeast form.

- Materials:

- C. albicans strains (e.g., YEM30, LC3)

- This compound (e.g., from Selleckchem, CAS 54767-75-8) [3]

- Solid Hypha-Inducing Medium (e.g., Spider Medium)

- Dimethyl Sulfoxide (DMSO)

- Sterile cell culture plates

- Procedure:

- Prepare a stock solution of this compound in DMSO. Aliquots can be stored at -20°C.

- Inoculate C. albicans from a single colony into liquid medium and grow overnight.

- Dilute the overnight culture to an optical density (OD~600~) of 0.1 in fresh medium.

- Add this compound to the inducing solid medium to achieve the desired final concentrations (e.g., 0, 4, 8, 16 μg/mL). A vehicle control with DMSO only is essential.

- Spot 5-10 μL of the diluted cell culture onto the prepared agar plates.

- Incubate the plates at 37°C for 3 to 5 days.

- Image the colonies daily under a microscope or document the macroscopic morphology. The absence of filamentous, invasive growth at the colony edge indicates successful hyphal inhibition.

The following workflow diagram summarizes the key steps of this assay:

Time-Kill Kinetics Assay for Biofilm

This protocol evaluates the kinetics of this compound's activity against forming and pre-formed C. albicans biofilms, providing dynamic viability data [1].

- Principle: Biofilms are formed in microtiter plates and exposed to this compound for varying durations. The metabolic activity of the remaining viable cells is measured using a colorimetric reagent like XTT, generating time-kill curves.

- Materials:

- Sterile 96-well flat-bottom microtiter plates

- RPMI-1640 culture medium

- This compound stock solutions

- XTT sodium salt and Menadione

- Microtiter plate spectrophotometer

- Procedure for Forming Biofilm Inhibition:

- Prepare a standardized C. albicans cell suspension (e.g., 1x10^6^ to 1x10^7^ cells/mL) in RPMI-1640.

- Dispense 100 μL per well into the microtiter plate and incubate at 37°C to allow biofilm adhesion (e.g., 90 minutes).

- Remove non-adherent cells by washing the wells with PBS.

- Add fresh medium containing this compound at concentrations ranging from sub-BIC to BIC (e.g., 4, 8, 16, 32 μg/mL).

- Incubate the plate for different time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

- At each time point, carefully remove the treatment, wash the biofilm, and add XTT/menadione solution.

- Incubate in the dark for 1-2 hours and measure the colorimetric change at 492 nm.

- Procedure for Pre-formed Biofilm Eradication:

- Allow biofilms to form and mature over 24-48 hours in the microtiter plates.

- Wash the mature biofilms with PBS.

- Add this compound at concentrations ranging from sub-BEC to BEC (e.g., 32, 64, 128, 256 μg/mL) and incubate.

- Follow steps 5-7 from the inhibition assay above.

The dynamic relationship between this compound concentration and exposure time on biofilm viability can be visualized as follows:

Gene Expression Analysis by qRT-PCR

This protocol details the method for quantifying the down-regulation of hypha-specific genes (HWP1, ALS3, ECE1) following this compound treatment [1].

- Principle: C. albicans is grown under hypha-inducing conditions with and without this compound. Total RNA is extracted, reverse transcribed into cDNA, and the transcript levels of target genes are quantified using real-time PCR and normalized to a housekeeping gene.

- Materials:

- Hypha-inducing liquid medium (e.g., RPMI-1640 with 10% FBS)

- RNA extraction kit (e.g., RNeasy Mini Kit)

- cDNA synthesis kit

- SYBR Green qPCR master mix

- Primers for HWP1, ALS3, ECE1, and a reference gene (e.g., 18S rRNA)

- Real-time PCR instrument

- Procedure:

- Grow C. albicans in hypha-inducing liquid medium with sub-inhibitory concentrations of this compound (e.g., 8-16 μg/mL) for a set period (e.g., 4-6 hours).

- Harvest cells by centrifugation and mechanically disrupt them using glass beads.

- Extract total RNA and determine its concentration and purity (OD~260~/OD~280~ ratio ~2.0).

- Synthesize cDNA from 1 μg of total RNA.

- Prepare qPCR reactions with gene-specific primers and SYBR Green mix.

- Run the qPCR program and analyze the data using the comparative C~T~ method (2^–ΔΔC^T^). Express results as fold change relative to the untreated control.

Discussion and Application

The data demonstrates that this compound is a potent inhibitor of C. albicans virulence, primarily by blocking the morphogenetic switch to the hyphal form. This action is likely mediated by the down-regulation of key hypha-specific genes [1]. The finding that this compound shows synergistic interaction with voriconazole against the multidrug-resistant pathogen Candida auris further enhances its repurposing potential [2].

Troubleshooting Tips:

- Solubility: this compound is soluble in DMSO (e.g., 67 mg/mL). Ensure the final DMSO concentration in assays is non-toxic to cells (typically ≤1%) [3].

- Timing is Critical: The efficacy of hyphal inhibition is highly dependent on the timing of drug addition relative to the initiation of hyphal induction [1].

- Strain Variability: It is good practice to confirm key results across multiple C. albicans strains, as done in the primary research [1].

Conclusion

This compound represents a compelling candidate for antifungal drug repurposing. The protocols outlined here for hyphal inhibition, time-kill kinetics, and gene expression analysis provide a robust framework for researchers to further investigate its mechanism of action and potential for combination therapy, addressing the growing challenge of antifungal resistance.

References

Comprehensive Application Notes and Protocols: Evaluating Suloctidil's Anti-Biofilm Efficacy Using Scanning Electron Microscopy

Introduction

Candida auris and Candida albicans represent significant threats in clinical mycology due to their multidrug resistance and biofilm-forming capabilities. Suloctidil, previously utilized as a vascular antispasmodic and antithrombotic agent, has demonstrated promising antifungal properties against these pathogens. This document provides detailed application notes and standardized protocols for evaluating this compound's effects on Candida biofilms using scanning electron microscopy (SEM) and complementary techniques. The repurposing of existing pharmaceuticals like this compound offers a strategic approach to combating fungal infections, potentially reducing development time and costs compared to novel drug discovery. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize anti-biofilm compounds through morphological assessment and quantitative analysis.

Antifungal Efficacy of this compound: Quantitative Analysis

Minimum Inhibitory and Biofilm Eradication Concentrations

This compound demonstrates concentration-dependent antifungal activity against Candida species. Below are the key quantitative parameters established through systematic investigation:

Table 1: Anti-biofilm activity of this compound against Candida albicans strains YEM30 and LC3

| Parameter | Definition | Value (μg/mL) |

|---|---|---|

| MIC₈₀ | Minimum concentration inhibiting 80% of planktonic cell growth | 4 μg/mL |

| BIC₈₀ | Biofilm inhibiting concentration preventing 80% of biofilm formation | 16 μg/mL |

| BEC₈₀ | Biofilm eradicating concentration eliminating 80% of pre-formed biofilm | 64 μg/mL |

Research has confirmed this compound's activity against the emerging pathogen Candida auris, with studies identifying it among 27 FDA-approved compounds from the Prestwick Chemical Library that inhibit C. auris growth [3]. This demonstrates its broad-spectrum potential against multiple Candida species, including those with concerning drug resistance profiles.

Time-Kill Kinetics

The concentration-dependent characteristics of this compound are clearly demonstrated through time-kill curve assays:

- Against biofilm formation: Complete inhibition of YEM30 and LC3 biofilm formation occurred within 3 hours at BIC (16 μg/mL) and within 2 hours at 2×BIC (32 μg/mL) [1]

- Against pre-formed biofilms: this compound (64-256 μg/mL) rapidly achieved fungicidal endpoints against mature biofilms in both strains in less than 0.5 hours [1] [2]

- Sub-inhibitory effects: Lower concentrations (4-8 μg/mL) showed transient inhibition, with activity weakening after 6-12 hours of exposure [2]

Table 2: Time-kill kinetics of this compound against Candida albicans biofilms

| Biofilm State | This compound Concentration | Time to Fungicidal Endpoint |

|---|---|---|

| Forming | 16 μg/mL (BIC) | 3 hours |

| Forming | 32 μg/mL (2×BIC) | 2 hours |

| Mature | 64-256 μg/mL (BEC range) | <0.5 hours |

Experimental Protocols for this compound Biofilm Evaluation

Biofilm Cultivation and this compound Treatment

3.1.1 Materials

- Candida strains (C. albicans YEM30/LC3 or C. auris clinical isolates)

- This compound (commercial source, prepare 10 mg/mL stock in DMSO)

- RPMI 1640 medium with 2% glucose, buffered with 165 mM MOPS to pH 7.0

- 96-well polystyrene plates for biofilm formation

- Sterile polyester membranes (for SEM preparation)

3.1.2 Procedure

- Inoculum Preparation: Harvest Candida cells from Saboraud agar plates after 24-hour growth at 30°C (C. albicans) or 35°C (C. auris). Adjust suspension to 1-5×10⁵ cells/mL in distilled water [1] [3]

- Biofilm Formation:

- Add 100 μL inoculum to each well (final density 0.5-2.5×10⁵ cells/mL)

- For adhesion phase studies: incubate 0-2 hours before treatment

- For mature biofilms: incubate 24-48 hours at 35°C before treatment

- This compound Application:

- Prepare serial dilutions in RPMI medium (0.12-256 μg/mL)

- For BIC determination: Add this compound during biofilm formation

- For BEC determination: Add this compound to pre-formed biofilms

- Incubation: Maintain plates at 35°C for 24 hours without shaking [3]

- Assessment: Measure metabolic activity using XTT assay or crystal violet staining

Scanning Electron Microscopy Protocol for Biofilm Visualization

3.2.1 Sample Preparation and Fixation

- Primary Fixation: Treat biofilm samples with 2.5% glutaraldehyde/4.0% paraformaldehyde in 0.1M Millonig's buffer overnight at 4°C [4]

- Washing: Rinse in two changes of Millonig's buffer (15 minutes each)

- Post-fixation: Expose to buffered 1.0% osmium tetroxide for 45 minutes

- Enhancement (Optional): For improved EPS visualization, add 0.15% ruthenium red during primary and post-fixation steps [5]

3.2.2 Dehydration and Drying

- Ethanol Dehydration: Immerse samples in graded ethanol series (50% to 100%) at 30-minute intervals [4]

- Drying: Utilize one of these methods:

- Critical Point Drying (gold standard) OR

- Hexamethyldisilazane (HMDS) Treatment: Transition through ethanol:HMDS mixtures (1:1, 1:2, 1:3), ending with four changes of 100% HMDS (1 hour each) [4]

3.2.3 Mounting and Coating

- Mounting: Affix samples to aluminum stubs using carbon sticky tape

- Coating: Sputter coat with gold for 90 seconds using a Denton sputter coater [4]

- Imaging: Acquire digital images using a Zeiss Auriga Supra Field Emission SEM with Gatan imaging system at appropriate magnifications (3,000-10,000× recommended)

Hyphal Inhibition and Gene Expression Analysis

3.3.1 Hyphal Growth Suppression Assay

- Culture Setup: Inoculate C. albicans in hypha-inducing medium (Spider medium or RPMI + serum)

- This compound Treatment:

- Group A: Add this compound (16 μg/mL) at culture initiation

- Group B: Add after 2 hours of culture

- Group C: Add after 4 hours of culture

- Control: No this compound addition

- Incubation: Grow for 12 hours at 37°C

- Assessment: Examine hyphal formation microscopically; this compound completely suppresses hyphal growth when added at initiation or 2 hours [2]

3.3.2 Hypha-Specific Gene Expression Analysis

- RNA Extraction: Isolate total RNA from this compound-treated and control C. albicans cells during early hyphal development

- cDNA Synthesis: Reverse transcribe using standard protocols

- Quantitative PCR:

- Target Genes: HWP1, ALS3, ECE1

- Reference Genes: ACT1 or other suitable housekeeping genes

- Conditions: Use SYBR Green chemistry with appropriate primers

- Analysis: Calculate fold-change using 2^(-ΔΔCt) method; this compound treatment reduces HWP1, ALS3, and ECE1 expression by 2.8-, 2.3-, and 4.9-fold respectively [2]

SEM Imaging and Morphological Analysis

SEM Visualization of this compound-Treated Biofilms

Sample preparation is critical for accurate SEM visualization of biofilm architecture. The recommended protocols prioritize structural preservation while allowing for detailed examination of this compound-induced morphological changes:

- Structural preservation: Conventional SEM with optimized protocols provides unparalleled image quality, magnification, and resolution for evaluating drug effects on clinical biofilms [6]

- Artifact minimization: Traditional high-vacuum SEM requires dehydration and conductive coating, which can cause EPS collapse and biofilm shrinkage; therefore, protocol standardization is essential [6]

- Imaging parameters: Digital images should be captured at multiple magnifications (typically 3,000-10,000×) to visualize both overall biofilm architecture and individual cell morphology [4]

Morphological Changes Induced by this compound

SEM imaging reveals distinctive, concentration-dependent alterations in Candida biofilm ultrastructure following this compound treatment:

- After 1 hour at BEC (64 μg/mL): Biofilms show slightly shrunken budding cells with initial disruption of the extracellular matrix [2]

- After 24 hours at BEC: Significant cellular damage appears, with complete cell shriveling and detachment of budding cells from hyphae [2]

- Hyphal suppression: SEM clearly demonstrates inhibition of yeast-to-hyphal transition, a key virulence factor compromised by this compound [1]

- Matrix disruption: The extracellular polymeric substance shows structural collapse and decomposition, reducing biofilm integrity

For comprehensive analysis, combine SEM with light microscopy and CLSM when possible. LM provides overall perspective at low magnification, while CLSM with specific fluorophores can discriminate live/dead cells and their spatial distribution after this compound treatment [6].

In Vivo Validation and Therapeutic Applications

Murine Model of Vaginal Candidiasis

The therapeutic efficacy of this compound should be validated using appropriate in vivo models:

- Infection Model: Establish vaginal candidiasis in murine models by inoculating with C. albicans (10⁷-10⁸ cells/mL)

- Treatment Groups:

- Experimental: Intravaginal application of this compound (256 μg/mL in appropriate vehicle)

- Control: Vehicle alone (PBS)

- Positive control: Standard antifungal (e.g., fluconazole)

- Treatment Schedule: Administer once daily for 5-15 days post-infection

- Assessment:

- Fungal burden: Quantify colony-forming units (CFU) from vaginal lavage on days 5, 9, and 15

- Histopathology: Examine vaginal tissue sections for inflammatory cell infiltration

- Statistical analysis: Compare results using appropriate tests (e.g., Student's t-test)

Studies demonstrate this compound significantly reduces fungal counts beginning at 5 days post-infection (p<0.05), with pronounced effects at days 9 and 15 (p<0.01) [1] [2]. Histopathological analysis reveals substantially reduced inflammatory cell infiltration in this compound-treated subjects compared to controls [2].

Combination Therapy Screening

Given the emergence of multidrug-resistant Candida auris, combination approaches enhance this compound's therapeutic potential:

Checkerboard Assay:

- Prepare serial dilutions of this compound and conventional antifungals (voriconazole, anidulafungin) in 96-well plates

- Inoculate with Candida auris (1-5×10⁵ cells/mL)

- Incubate 24 hours at 35°C

- Assess growth inhibition spectrophotometrically at 530nm

Synergy Calculation:

- Calculate Fractional Inhibitory Concentration Index (FICI)

- FICI ≤0.5 indicates synergy

- FICI >0.5 to ≤4 indicates no interaction

- FICI >4 indicates antagonism

Research identifies synergistic interactions between this compound and voriconazole against Candida auris, with FICI values of 0.11-0.5 [3]. This combination therapy approach may allow for reduced dosages of both agents while maintaining efficacy, potentially overcoming resistance mechanisms.

Troubleshooting and Technical Considerations

Common SEM Challenges and Solutions

- Biofilm detachment: Ensure proper fixation time; use poly-L-lysine coated surfaces for improved adhesion

- EPS collapse: Consider HMDS drying as a time-saving, inexpensive alternative to critical point drying [4]

- Poor conductivity: Optimize sputter-coating duration (90 seconds recommended); ensure consistent coating thickness

- Charging artifacts: Verify coating continuity; consider variable pressure SEM for challenging samples

Alternative SEM Modifications

For specialized applications, consider these SEM variants:

- VP-SEM (Variable Pressure SEM): Allows visualization of hydrated samples with minimal preparation; reduces dehydration artifacts but may compromise resolution [6]

- ESEM (Environmental SEM): Ideal for examining fully hydrated biofilms in native state; particularly effective when combined with ruthenium red staining for EPS visualization [5]

- Cryo-SEM: Preserves native biofilm architecture through rapid freezing; requires specialized equipment but provides exceptional structural preservation

Conclusion

The protocols outlined herein provide comprehensive methodologies for evaluating this compound's anti-biofilm efficacy against Candida species. Through systematic application of these techniques—including SEM visualization, hyphal inhibition assays, and in vivo validation—researchers can thoroughly characterize this repurposed compound's potential. The synergistic relationship between this compound and existing antifungals against challenging pathogens like Candida auris underscores the value of drug repurposing strategies for addressing urgent antimicrobial resistance threats. Standardized implementation of these protocols will facilitate comparable data generation across laboratories and accelerate the development of much-needed antifungal alternatives.

References

- 1. In vitro and in vivo effects of this compound on growth and biofilm ... [oncotarget.com]

- 2. In vitro and in vivo effects of this compound on growth and biofilm ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Off-Patent Compounds That Present ... [frontiersin.org]

- 4. Analysis - Biofilm /Techniques - Services - Protocols ... Electron [urmc.rochester.edu]

- 5. Enhanced visualization of microbial biofilms by staining ... [sciencedirect.com]

- 6. Microscopy Methods for Biofilm Imaging: Focus on SEM ... [mdpi.com]

Introduction to Suloctidil as an Antifungal Agent

References

- 1. In vitro and in vivo effects of this compound on growth and biofilm ... [pmc.ncbi.nlm.nih.gov]

- 2. Hyphae-specific genes HGC1, ALS3, HWP1, and ECE1 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Hyphal Als proteins act as CR3 ligands to promote immune ... [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic inactivation in the expression of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Clove Oil on Biofilm Formation in Candida albicans ... [pmc.ncbi.nlm.nih.gov]

Solubility Enhancement Techniques for Hydrophobic Drugs

The following table summarizes the primary techniques used to improve the solubility and bioavailability of poorly water-soluble drugs, which are often classified as BCS Class II (low solubility, high permeability) [1].

| Technique Category | Specific Method | Key Principle / Components | Example Drug(s) |

|---|---|---|---|

| Physical Modification [2] [1] | Polymorphs / Amorphous Forms | Metastable polymorphs or amorphous solids have higher energy and dissolution rates [2]. | Riboflavin, Novobiocin [2] |

| Solid Dispersions | Drug dispersed in hydrophilic carrier (e.g., polymers) via solvent or fusion methods [2]. | Sulfathiazole [2] | |

| Particle Size Reduction (Nanocrystals) | Increased surface area for dissolution via micronization or nano-crystallization [1]. | Griseofulvin, Nifedipine [1] | |

| Chemical Modification [2] [1] | Salt Formation | Acidic/basic drugs converted to ionic salts with higher aqueous solubility [2]. | Penicillin (acidic), Atropine (basic) [2] |

| Prodrug | Drug molecule modified into a derivative with higher solubility, which converts in vivo [2]. | Chloramphenicol [2] | |

| Miscellaneous Methods [2] [1] | Surfactants (Micellar Solubilization) | Reduce interfacial tension; form micelles to solubilize hydrophobic drugs [2]. | Spironolactone [2] |

| Co-solvency | Use water-miscible solvents (e.g., PEG, ethanol) to create a more favorable solubilizing environment [2]. | Hydrochlorothiazide [2] | |

| Cyclodextrin Complexation | Formation of water-soluble inclusion complexes [2]. | Barbiturates, Benzodiazepines [2] | |

| Lipid-Based Systems (SMEDDS) | Self-emulsifying drug delivery systems form microemulsions in GI tract, enhancing solubilization [3] [1]. | Fenofibrate, Atorvastatin [1] |

Experimental Workflow for Technique Selection

The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement techniques, based on general drug development principles.

Frequently Asked Questions & Troubleshooting

Here are some common challenges researchers face and potential solutions based on general expertise in the field.

Q1: Our solid dispersion formulation shows poor flow properties and is difficult to compress into tablets. What can be done?

- Potential Cause: The use of sticky or hygroscopic polymeric carriers (e.g., some PEGs) can lead to poor flow.

- Solution: Consider switching to a different carrier (e.g., PVP, HPMC) or incorporating a glidant like colloidal silicon dioxide. Alternatively, the solid dispersion can be processed into a granules via roller compaction or mixed with directly compressible excipients.

Q2: The drug precipitates out after dilution of a SMEDDS formulation in aqueous media. How can this be prevented?

- Potential Cause: The formulation may be at the boundary of its self-emulsification region, or the surfactant/cosurfactant ratio is not optimal to maintain drug solubilization upon dilution.

- Solution: Re-optimize the ratio of oil, surfactant, and cosurfactant using phase diagrams. You might also try incorporating a precipitation inhibitor (e.g., polymers like HPMC or PVP) into the formulation.

Q3: A salt form of the drug was successfully created and showed high solubility, but stability studies indicate degradation under ambient conditions. What are the options?

- Potential Cause: The salt form may be hygroscopic, absorbing moisture from the atmosphere which facilitates chemical degradation.

- Solution:

- Investigate the formation of a different salt with a more stable counterion.

- Use protective packaging, such as desiccants in blister packs or bottles.

- If salt formation is not viable, revert to the free acid/base form and employ a different enhancement technique (e.g., lipid-based systems, particle size reduction).

How to Proceed with Suloctidil Specifically

To develop a targeted plan for this compound:

- Conduct a literature review to find any existing, older studies on this compound formulation.

- Begin with characterization of the raw material's key properties, such as its log P (to confirm lipophilicity), pKa, and thermal profile (DSC).

- Apply the general workflow starting with techniques most suited to its properties. Lipid-based systems (SMEDDS) are often a strong candidate for highly lipophilic drugs [3] [1].

References

Suloctidil Metabolite Identification: Core Concepts & Challenges

The identification of Suloctidil metabolites primarily involves techniques like gas chromatography-mass spectrometry (GC-MS) and focuses on challenges such as characterizing conjugated metabolites and resolving isobaric compounds [1] [2]. The table below summarizes the main human and rhesus monkey urinary metabolites identified in foundational studies.

| Metabolite Type/Property | Details (Species: Human & Rhesus Monkey) |

|---|---|

| Chloroform-Soluble Metabolites | Several metabolites were isolated and identified from urine [1]. |

| S-Oxidized Metabolites | Structures elucidated using deuterium labeling and mass spectrometry [2]. |

| Glucuronic Acid Conjugate | Identified as a conjugate of a specific metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)) in rhesus monkey urine [2]. |

Troubleshooting Guide & FAQs

Fundamental Concepts

Q: What are the primary metabolic pathways for this compound? A: Studies have identified two key pathways:

- S-oxidation: The isopropylthio group is oxidized to a sulfonyl group [2].

- Glucuronidation: A phase II conjugation reaction where glucuronic acid is attached to a specific oxidative metabolite, making it more water-soluble for excretion [2].

Q: Why is identifying conjugated metabolites like glucuronides challenging? A: Glucuronide conjugates are highly polar and not easily extracted with organic solvents like chloroform, requiring specific isolation techniques such as column chromatography and derivatization before GC-MS analysis [2].

Technical Challenges & Solutions

Q: A major metabolite is not being extracted with chloroform. What should I do? A: This is a classic sign of a polar, conjugated metabolite.

- Solution: After chloroform extraction, concentrate the remaining aqueous phase. Use alcohol precipitation (e.g., isopropanol) or solid-phase extraction (SPE) to isolate polar conjugates. Subsequent enzymatic hydrolysis with β-glucuronidase can cleave the glucuronide, releasing the aglycone for identification [2].

Q: How can I confidently differentiate between isobaric S-oxidized metabolites? A: Use stable isotope labeling.

- Solution: Synthesize this compound with deuterium ((^{2}\text{H})) labels at key positions in the molecule. The distinct mass shifts in the mass spectra of metabolites containing the label allow for unambiguous tracking of the S-oxidation pathway [2].

Modern Approaches: Leveraging Newer Tools

While earlier studies relied on targeted GC-MS, modern metabolomics often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) and new software tools to overcome these challenges.

- Software Solutions: Tools like the

margheRitaR package are designed for confident metabolite identification in untargeted LC-MS/MS studies. It uses a spectral library of reference standards to enhance fragment matching accuracy across the entire data analysis workflow [3]. - Workflow Advantage: This approach streamlines the process from raw data to statistical analysis, helping to identify a broader range of metabolites, including unknowns, with higher confidence [3].

Experimental Workflow for Metabolite ID

The following diagram outlines a core experimental strategy for identifying challenging metabolites, integrating classic and modern techniques.

Key Technical Takeaways

- Sample Preparation is Critical: The choice of extraction solvent (chloroform vs. alcohols) directly determines which metabolite classes you will detect [1] [2].

- Leverage Stable Isotopes: For complex structural elucidation, especially with oxidation, deuterium labeling provides definitive evidence [2].

- Adopt Modern Data Analysis: Using computational tools like

margheRitacan significantly improve accuracy and efficiency in metabolite identification for LC-MS/MS data, addressing the core challenge of matching unknown spectra to known structures [3].

References

Modern Method for Conjugated Metabolite Analysis

| Method Aspect | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) [1] |

| Application | Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites in human plasma [1] |

| Stationary Phase | Hydrosphere C18 column (100 mm x 4.6 mm I.D., 3 μm particle size) [1] |

| Mobile Phase | Gradient of 10 mM ammonium acetate solution and acetonitrile [1] |

| Sample Preparation | Solid-phase extraction using an Oasis HLB cartridge [1] |

| Key Advantage | Allows for the direct analysis of intact, highly polar conjugated metabolites without hydrolysis [1] |

Experimental Protocol for HPLC-UV-DAD Analysis

This protocol is adapted from a study on isoflavone metabolites and can serve as a starting point for developing your own method for suloctidil [1].

Sample Preparation (Solid-Phase Extraction):

- Condition an Oasis HLB cartridge (60 mg, 3 cm³) with methanol and then water or a buffer.

- Load the plasma sample onto the cartridge.

- Wash with a suitable solvent to remove impurities.

- Elute the target glucuronic acid conjugates with an organic solvent like methanol or acetonitrile.

- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis. Reported recovery for similar conjugates is >80% [1].

HPLC Analysis:

- Column: Use a reversed-phase column such as a Hydrosphere C18 (100 mm x 4.6 mm, 3 μm).

- Temperature: Maintain the column oven at 45°C.

- Mobile Phase: Employ a gradient program with two eluents:

- Eluent A: 10 mM ammonium acetate solution.

- Eluent B: Acetonitrile.

- Flow Rate: 1.5 mL/min.

- Detection: Set the UV detector to 250 nm. Use the diode-array detector to record spectra from 220-360 nm for peak identification and purity assessment.

Data Analysis:

- Identify metabolites by comparing their retention times and UV spectra with those of authentic standards, if available.

- Quantify using a calibration curve constructed from standard solutions. The cited method reported a linear range of 5–5000 ng/mL [1].

Alternative Mass Spectrometric Workflow

For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the modern standard. The following workflow, visualized in the diagram below, is a powerful screening approach for glucuronide conjugates. This method identifies conjugates by their characteristic fragmentation pattern, even without a reference standard for the conjugate itself [2].

This method is highly effective for many common glucuronides, though it may have lower confidence for certain structures like sulfonamides or di-glucuronides [2].

Key Considerations for Method Development

- Modern Techniques are Superior: While older methods for this compound used GC-MS after derivatization [3], current best practice favors LC-MS/MS for direct, sensitive, and specific analysis of labile conjugates.

- Internal Standards: For quantitative accuracy, use a suitable internal standard. The published method for isoflavones used luteolin-3',7-di-O-glucoside [1]. You may need to select a different compound that is structurally analogous to this compound.

- Enzymatic Hydrolysis: As a confirmatory step, treat a sample with β-glucuronidase enzyme. The disappearance of the suspected conjugate peak, with a corresponding increase in the aglycone (this compound metabolite) peak, confirms its identity.

References

suloctidil mass spectrometry characterization

Suloctidil Profile & Modern Research Context

The table below summarizes the core identity of this compound and its current relevance in scientific research.

| Property | Description |

|---|---|

| IUPAC Name | 1-(4-isopropylthiophenyl)-2-n-octylaminopropanol [1] [2] |

| Original Use | Vascular antispasmodic and antithrombotic drug [1] [3] |

| Modern Research Context | • Drug Repurposing Candidate: Identified as a potential treatment for COVID-19 patients with asthma [4] and as a potential therapeutic for pancreatic adenocarcinoma (PAAD) and fatigue in autoimmune disorders [5] [6]. • Antifungal Agent: Demonstrated efficacy against Candida albicans biofilms [1]. |

Historical Mass Spectrometry Methodologies

The following table details the specific sample preparation and analysis techniques used in early mass spectrometry studies of this compound and its metabolites.

| Study Focus | Sample Source | Sample Preparation & Derivatization | Analysis Technique | Key References |

|---|

| Metabolite Characterization | Rhesus monkey urine [7] | • Liquid extraction from urine with isopropanol • Purification via column chromatography • Derivatization before GC-MS analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Roncucci et al. (1978) [7] | | Analysis of Unchanged Drug | Human plasma and urine [2] | Information implied but not detailed in abstract | Gas Chromatography-Mass Spectrometry (GC-MS) | Martens et al. (1978) [2] |

Key Technical Considerations & Troubleshooting

When developing modern MS methods for this compound, keep these points in mind:

- Legacy Methods as a Baseline: The cited studies used older GC-MS techniques. Your starting point should be to replicate these methods using modern instrumentation, which will offer superior sensitivity and resolution.

- Metabolite Identification: The early literature confirms that this compound undergoes metabolism, forming conjugates like glucuronides [7]. Use these findings to guide your metabolite profiling experiments.

- Modern Method Adaptation: For contemporary analysis, consider using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This is now the standard for bioanalysis due to its ability to handle complex mixtures and analyze compounds without derivatization.

Frequently Asked Questions

What are the critical parameters for analyzing this compound with GC-MS? Based on historical data, derivatization is a crucial step to make the analyte volatile and stable for GC-MS analysis. The specific derivatization agent used in the original studies should be confirmed by consulting the full texts [7] [2].

What is a major challenge in developing a new LC-MS/MS method for this compound? A primary challenge is the lack of a commercially available stable isotope-labeled internal standard for this compound. You may need to use a structural analog as an internal standard or proceed without one, acknowledging the potential impact on precision and accuracy.

Beyond pharmacokinetics, what should I focus on in my analysis? Modern research highlights the importance of understanding this compound's effects on biological systems. Your MS experiments could focus on identifying its binding partners in proposed new pathways, such as the ERK or AKT pathways mentioned in cancer research [5].

Experimental Workflow for Method Development

This diagram outlines a logical workflow for developing a modern mass spectrometry method for this compound.

References

- 1. In vitro and in vivo effects of this compound on growth and biofilm ... [oncotarget.com]

- 2. The GC-MS Analysis of Unchanged this compound (sulocton (R) ... [link.springer.com]

- 3. This compound: long-term trial in the aged. Study of ... [pubmed.ncbi.nlm.nih.gov]

- 4. In-silico discovery of common molecular signatures for which ... [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of Major Vault Protein as a novel immune ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the shared mechanism of fatigue between ... [frontiersin.org]

- 7. Mass spectral characterization of the glucuronic acid ... [link.springer.com]

Identified Suloctidil Metabolites in Urine

The table below summarizes the metabolites of suloctidil that were identified in human and rhesus monkey urine according to older studies.

| Metabolite Type | Key Characteristics | Species Identified | Primary Analytical Technique |

|---|---|---|---|

| Chloroform-soluble Metabolites [1] | Multiple metabolites; structures not detailed in abstracts. | Human | Gas Chromatography-Mass Spectrometry (GC-MS) |

| S-Oxidized Metabolites [2] | Sulfoxide and sulfone derivatives resulting from oxidation of the isopropylthio group. | Human, Rhesus Monkey | Deuterium Labelling & Mass Spectrometry |

| Glucuronic Acid Conjugate [2] | Conjugate of a metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)); water-soluble. | Rhesus Monkey | GC-MS after derivatization |

Potential Experimental Challenges

Based on the literature, you may encounter these specific issues:

- Hepatotoxicity: Be aware that this compound has been associated with drug-induced liver injury in clinical case reports, characterized by elevated liver enzymes and histologic features of acute hepatitis [3] [4]. Adhere to all safety protocols when handling the drug or metabolites.

- Metabolite Diversity: The existence of both chloroform-soluble and conjugated metabolites necessitates a multi-step isolation workflow [1] [2].

- Analytical Specificity: Older studies relied heavily on GC-MS. Modern methods like UHPLC-HRMS/MS may offer superior sensitivity and specificity for profiling [5].

General Workflow for Metabolite Isolation & Analysis

The available data suggests a classic multi-step approach for metabolite isolation and identification. The following workflow visualizes this process.

Technical Recommendations for Modernization

To address the lack of contemporary protocols, here are suggestions for updating the methodology based on current best practices:

- Replace Chloroform: For the initial liquid-liquid extraction, consider safer and more modern solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

- Improve Conjugate Analysis: For characterizing glucuronic acid conjugates, modern UHPLC-HRMS/MS allows for the direct analysis of intact conjugates without the need for complex derivatization [5].

- Profile Sulfate Metabolites: Implement a metabolomics approach that uses high-resolution tandem mass spectrometry to profile sulfate metabolites by monitoring characteristic fragment ions (e.g., neutral loss of 80 Da for SO₃) [5].

- Optimize Small Volumes: If sample volume is limited, size-exclusion chromatography (SEC) has been shown to be an effective method for isolating extracellular vesicles and other components from small urine volumes (e.g., 0.5 mL) for downstream mass spectrometry analysis [6].

References

- 1. and Identification of the Chloroform Soluble Isolation ... Urinary [link.springer.com]

- 2. Mass spectral characterization of the glucuronic acid ... [link.springer.com]

- 3. This compound-induced hepatotoxicity [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced hepatotoxicity [sciencedirect.com]

- 5. Profiling Urinary Sulfate Metabolites With Mass Spectrometry [pmc.ncbi.nlm.nih.gov]

- 6. An optimized method for the isolation of urinary extracellular vesicles... [translational-medicine.biomedcentral.com]

Suloctidil Antifungal Profile & Key Quantitative Data

The table below summarizes the core quantitative data on suloctidil's efficacy against C. albicans, as established in foundational research [1].

| Parameter | Definition | Value against *C. albicans* |

|---|---|---|

| MIC₈₀ [1] | Minimum Inhibitory Concentration for 80% growth inhibition of planktonic cells | 4 μg/mL |

| BIC₈₀ [1] | Biofilm Inhibiting Concentration for 80% metabolic inhibition during formation | 16 μg/mL |

| BEC₈₀ [1] | Biofilm Eradicating Concentration for 80% metabolic inhibition of pre-formed biofilm | 64 μg/mL |

Frequently Asked Questions (FAQs)